3-Hydroxy-8-octyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate
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Overview
Description
3-Hydroxy-8-octyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate is a complex organic compound with a molecular formula of C26H42NO3.Br and a molecular weight of 496.526 . This compound is known for its unique structure, which includes a tropanium bromide core and a phenylbutanoate moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-8-octyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate typically involves multiple steps, including the formation of the tropanium bromide core and the attachment of the phenylbutanoate group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-8-octyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-8-octyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-8-octyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-Hydroxy-8-octyl-1-alpha-H,5-alpha-H-tropanium chloride
- 3-Hydroxy-8-octyl-1-alpha-H,5-alpha-H-tropanium iodide
- 4-Hydroxy-2-phenylbutanoate derivatives
Uniqueness
What sets 3-Hydroxy-8-octyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate apart is its unique combination of the tropanium bromide core and the phenylbutanoate moiety, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
74051-34-6 |
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Molecular Formula |
C26H42BrNO3 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(8-methyl-8-octyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-phenylbutanoate;bromide |
InChI |
InChI=1S/C26H42NO3.BrH/c1-3-4-5-6-7-11-17-27(2)22-14-15-23(27)20-24(19-22)30-26(29)25(16-18-28)21-12-9-8-10-13-21;/h8-10,12-13,22-25,28H,3-7,11,14-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NLRVVVDXCCJPPS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1(C2CCC1CC(C2)OC(=O)C(CCO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
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